Benzyl {[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate
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Overview
Description
BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, a cyano group, and a chlorophenyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 4-chlorobenzaldehyde with cyanoacetic acid to form the corresponding cyano compound. This intermediate is then reacted with tetrahydroquinoline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry .
Medicine
In medicine, the compound’s potential therapeutic properties are explored, particularly its role in inhibiting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 2-Benzyl-4-chlorophenol
- 4-Chloro-2-benzylphenol
- 5-Chloro-2-hydroxydiphenylmethane
Uniqueness
What sets BENZYL 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5,6,7,8-TETRAHYDROQUINOLIN-2-YL]SULFANYL}ACETATE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in various fields .
Properties
Molecular Formula |
C25H21ClN2O2S |
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Molecular Weight |
449.0 g/mol |
IUPAC Name |
benzyl 2-[[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C25H21ClN2O2S/c26-19-12-10-18(11-13-19)24-20-8-4-5-9-22(20)28-25(21(24)14-27)31-16-23(29)30-15-17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15-16H2 |
InChI Key |
XDJIPEQCEZPUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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